

Unraveling IZTZ-1: A Technical Guide to its Chemical Structure and Properties

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Shanghai, China – December 2, 2025 – In the landscape of oncology research, the pursuit of targeted therapies remains a paramount objective. A promising imidazole-benzothiazole conjugate, **IZTZ-1**, has emerged as a potent inhibitor of malignant melanoma. This technical guide provides an in-depth analysis of the chemical structure, properties, and mechanism of action of **IZTZ-1**, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identity

IZTZ-1 is scientifically identified as an imidazole-benzothiazole conjugate. It is a c-MYC G4 ligand, which plays a crucial role in its anticancer activity.[1] The fundamental physicochemical properties of **IZTZ-1** are summarized below.

Property	Value	Source
CAS Number	2636771-45-2	[1][2]
Molecular Formula	C32H35N7S	[2]
Molecular Weight	549.73 g/mol	[2]

Mechanism of Action: Targeting the c-MYC Oncogene



IZTZ-1 exerts its antitumor effects by targeting the c-MYC oncogene, a key driver of cellular proliferation. The compound acts as a G-quadruplex (G4) stabilizer. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as the promoter region of the c-MYC gene. By stabilizing the G4 structure in the c-MYC promoter, **IZTZ-1** effectively downregulates the transcription of the c-MYC gene.[1][2] This targeted inhibition of c-MYC expression leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation.[1][2]



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Caption: Mechanism of action of **IZTZ-1**.

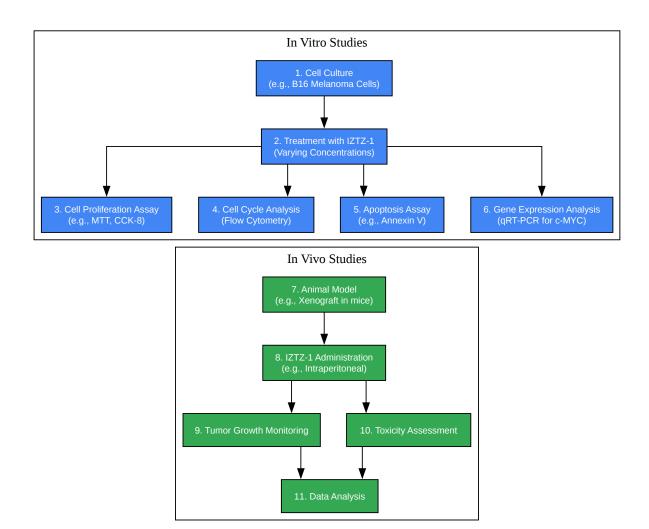
Biological Activity and Preclinical Data

IZTZ-1 has demonstrated significant antitumor activity, particularly in melanoma research.[1][2] In preclinical studies, **IZTZ-1** has been shown to induce cell cycle arrest and apoptosis in B16 melanoma cells.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research on **IZTZ-1**. The following outlines a general experimental workflow for assessing the efficacy of **IZTZ-1**.





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Caption: General experimental workflow for evaluating **IZTZ-1**.

Cell Proliferation Assay:



- Seed B16 melanoma cells in 96-well plates.
- After cell adherence, treat with a serial dilution of IZTZ-1 for a specified duration (e.g., 48-72 hours).
- Add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine cell viability.

Cell Cycle Analysis:

- Treat cells with IZTZ-1 for 24-48 hours.
- Harvest, wash, and fix the cells in cold ethanol.
- Stain the cells with propidium iodide (PI) containing RNase.
- Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Apoptosis Assay:

- Treat cells with **IZTZ-1** for a predetermined time.
- Harvest and wash the cells.
- Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify apoptotic cells.

Conclusion

IZTZ-1 represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the stabilization of the c-MYC G-quadruplex, offers a novel strategy for combating malignant melanoma. The data presented in this guide underscore the potential of **IZTZ-1** as a lead compound for further drug development. Continued research into its pharmacological properties and efficacy in various cancer models is warranted.



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